molecular formula C8H8FNO3 B2425538 2-(2-Fluoro-4-nitrophenyl)ethanol CAS No. 1221119-68-1

2-(2-Fluoro-4-nitrophenyl)ethanol

Cat. No.: B2425538
CAS No.: 1221119-68-1
M. Wt: 185.154
InChI Key: MVVPCXHRMBDTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-4-nitrophenyl)ethanol is an organic compound that belongs to the class of aromatic alcohols It features a fluoro and nitro substituent on the benzene ring, which is attached to an ethanol moiety

Properties

IUPAC Name

2-(2-fluoro-4-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVPCXHRMBDTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-nitrophenyl)ethanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-nitrophenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluoro-4-nitrophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-nitrophenyl)ethanol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro and nitro groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-4-nitrophenyl)ethanol is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

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